molecular formula C6H3BrN4 B11890706 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile

5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile

Katalognummer: B11890706
Molekulargewicht: 211.02 g/mol
InChI-Schlüssel: JELSHFMAZLNEJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of bromine and cyano groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the use of bromine as the brominating agent in a solvent mixture of anhydrous dichloromethane and methanol . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile may involve large-scale bromination reactors and continuous flow processes to optimize efficiency and safety. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The presence of cyano groups allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-1-phenylpyrazole: Similar structure but with a phenyl group instead of cyanomethyl and carbonitrile groups.

    1-(Cyanomethyl)-3,5-dibromo-1H-pyrazole: Contains additional bromine atoms, leading to different reactivity and applications.

    4-Cyano-5-bromo-1H-pyrazole: Lacks the cyanomethyl group, affecting its chemical properties and uses.

Uniqueness

5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of bromine, cyanomethyl, and carbonitrile groups, which confer specific reactivity and binding properties. This makes it a versatile intermediate in various synthetic and research applications .

Eigenschaften

Molekularformel

C6H3BrN4

Molekulargewicht

211.02 g/mol

IUPAC-Name

5-bromo-1-(cyanomethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C6H3BrN4/c7-6-5(3-9)4-10-11(6)2-1-8/h4H,2H2

InChI-Schlüssel

JELSHFMAZLNEJU-UHFFFAOYSA-N

Kanonische SMILES

C1=NN(C(=C1C#N)Br)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.